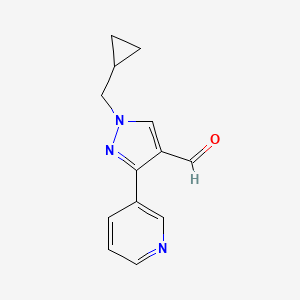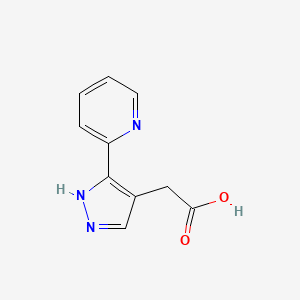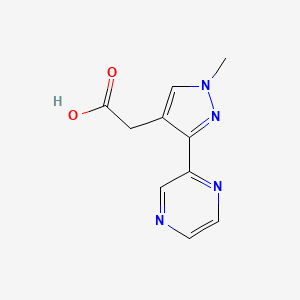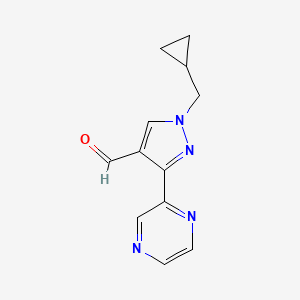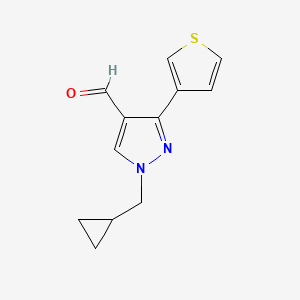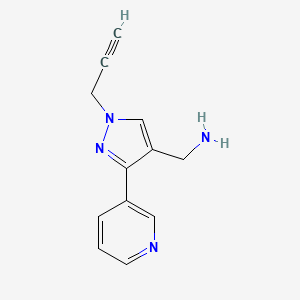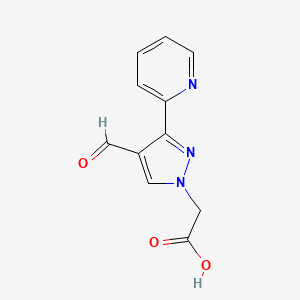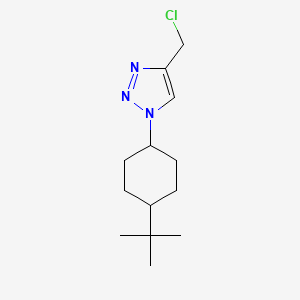
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole, also known as TB-CHCM-T, is an organic compound belonging to the class of triazoles. It is a synthetic molecule composed of a cyclohexyl ring connected to a 1,2,3-triazole ring, with a tert-butyl and chloromethyl group attached to the cyclohexyl ring. TB-CHCM-T is a versatile compound that has a wide range of applications in various scientific fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Alkylation Studies
Alkylation Reactions with Alcohols : Research conducted by Sukhanova et al. (2008) investigates the alkylation of 3-nitro-1,2,4-triazole and its derivatives with secondary and tertiary alcohols, such as tert-butyl alcohols, leading to the formation of various regioisomers including 1-tert-butyl-3-nitro-1,2,4-triazole (Sukhanova, Sakovich, & Sukhanov, 2008).
Synthesis of Azoxy-2H-1,2,3-triazole Oxides : Zelenov et al. (2014) described the synthesis of various 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole oxides, showcasing the reactivity of tert-butyl-substituted triazoles in creating compounds with potential applications in energetic materials (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).
Synthesis of Energetic Salts
- Creation of Triazolyl-Functionalized Salts : Wang et al. (2007) developed triazolyl-functionalized monocationic energetic salts, which involved the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with various bases. These compounds exhibit good thermal stability and high density, making them of interest for applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Other Applications
Cytostatic Activity Studies : Research by De las Heras et al. (1979) focused on the synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, including chloromethyl- and bromomethyl-1,2,3-triazoles, and their inhibitory effects on the in vitro growth of HeLa cells and life span extension in mice with tumors (De las Heras, Alonso, & Alonso, 1979).
Synthesis of Biphenyl Containing Conjugated Copolymers : Deniz et al. (2013) synthesized various polymers incorporating triazole rings, such as Poly 4-(biphenyl-4-yl)-2-dodecyl-2H-benzo[d][1,2,3]triazole, exhibiting properties like high thermal stability and fluorescent behavior, potentially useful in materials science (Deniz, Nurioglu, Unlu, Şendur, Toppare, & Çırpan, 2013).
Eigenschaften
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUVZMRNJSMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



